molecular formula C12H11NO3 B11721154 Methyl 7-methoxyquinoline-3-carboxylate CAS No. 1261236-48-9

Methyl 7-methoxyquinoline-3-carboxylate

Cat. No.: B11721154
CAS No.: 1261236-48-9
M. Wt: 217.22 g/mol
InChI Key: MWPAWFRYCVOTTE-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

Methyl 7-methoxyquinoline-3-carboxylate (MMQ) is a compound of interest due to its diverse biological activities. This article reviews the existing literature on the biological activity of MMQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The methoxy group at the 7-position and the carboxylate group at the 3-position contribute to its chemical reactivity and biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of MMQ derivatives. For instance, molecular docking simulations indicated that compounds similar to MMQ could act as potent inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated significant inhibition of HBV at concentrations around 10 µM, suggesting that MMQ may have therapeutic potential against viral infections .

Antimalarial Activity

MMQ has shown promising antimalarial activity. A study reported that derivatives with similar structural motifs exhibited varying degrees of efficacy against malaria strains, with EC50 values indicating strong activity for certain compounds . The presence of a carboxylate group was crucial for maintaining this activity, as modifications reducing lipophilicity significantly decreased potency.

Anticancer Activity

The anticancer properties of MMQ have been explored through various studies. Compounds derived from quinoline structures have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR of MMQ is essential for optimizing its biological activity. Modifications at various positions on the quinoline ring can enhance or diminish its pharmacological effects:

Modification Effect on Activity
Methoxy group at position 7Increases lipophilicity and enhances bioactivity
Carboxylate group at position 3Critical for maintaining antimalarial and antiviral activity
Substituents on phenyl groupsAltered binding affinities affecting NK3 receptor inhibition

Case Studies

  • Hepatitis B Virus Inhibition : A study using molecular docking and in vitro assays found that MMQ derivatives effectively inhibited HBV replication, establishing a foundation for further antiviral drug development .
  • Antimalarial Efficacy : Research demonstrated that carboxylated derivatives showed better efficacy against Plasmodium falciparum strains, with certain derivatives achieving EC50 values as low as 0.25 μM .
  • Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of MMQ derivatives on HeLa cells revealed significant apoptosis induction, suggesting potential applications in cancer therapy .

Properties

CAS No.

1261236-48-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 7-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(12(14)16-2)7-13-11(8)6-10/h3-7H,1-2H3

InChI Key

MWPAWFRYCVOTTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C(=O)OC

Origin of Product

United States

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